2,4-dichloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Description

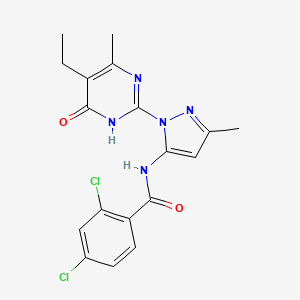

2,4-Dichloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic benzamide derivative featuring a 2,4-dichlorophenyl group linked to a pyrazolyl-dihydropyrimidinone scaffold. This compound’s structural complexity arises from its fused heterocyclic system, which includes a 5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl substituent and a 3-methylpyrazole moiety. The compound’s stereoelectronic properties, including its hydrogen-bonding capacity (donors: 2; acceptors: 6) and moderate lipophilicity (logP ~2.9–3.1 estimated), suggest utility in drug discovery pipelines .

Properties

IUPAC Name |

2,4-dichloro-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N5O2/c1-4-12-10(3)21-18(23-16(12)26)25-15(7-9(2)24-25)22-17(27)13-6-5-11(19)8-14(13)20/h5-8H,4H2,1-3H3,(H,22,27)(H,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYZYNDUCNBSDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dichloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide (often referred to as the compound ) is a complex organic molecule that has garnered interest due to its potential biological activities. This compound belongs to a class of pyrimidine derivatives, which are known for their diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₁₈H₁₇Cl₂N₅O₂

- IUPAC Name : this compound

- SMILES : CCC(C(N1)=O)=C(C)N=C1n1nc(C)cc1NC(c(cc(cc1)Cl)c1Cl)=O

Antimicrobial Properties

Research indicates that pyrimidine derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds similar to the one show effectiveness against various fungal strains such as Candida albicans and bacterial pathogens. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.

| Compound | Target Pathogen | Activity |

|---|---|---|

| Compound A | Candida albicans | IC50 = 15 µg/mL |

| Compound B | Staphylococcus aureus | MIC = 10 µg/mL |

Anticancer Activity

Pyrimidine derivatives have also been studied for their anticancer properties. The compound may inhibit tumor growth by interfering with DNA synthesis. For example, research has shown that similar compounds can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators.

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) studies have been pivotal in understanding how structural modifications influence biological activity. The presence of the dichloro and pyrazole moieties appears to enhance both antimicrobial and anticancer activities. For instance, modifications at the pyrimidine ring have been correlated with increased lipophilicity and improved cellular uptake.

Study 1: Antifungal Evaluation

In a study published in Journal of Medicinal Chemistry, a series of pyrimidine derivatives were synthesized and tested for antifungal activity. The compound exhibited promising results against Candida albicans, with an IC50 value indicating effective inhibition at low concentrations .

Study 2: Anticancer Mechanism

Another investigation focused on the anticancer potential of related compounds. It was found that these derivatives could inhibit DNA polymerase activity, leading to reduced proliferation of cancer cells in vitro. The study highlighted the importance of specific functional groups in enhancing cytotoxicity against various cancer cell lines .

Comparison with Similar Compounds

Impact of Substituents on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-dichloro substituents in the target compound increase lipophilicity (logP) compared to the electron-donating 3,4-dimethyl groups in F269-0500. This enhances membrane permeability but may reduce aqueous solubility (logSw: target ~-3.1 vs. F269-0500: -3.1113) .

- Steric Effects : The bulkier dichlorophenyl group may influence binding pocket interactions in biological targets compared to the smaller dimethyl analogue.

Spectroscopic and Structural Comparisons

NMR Profiling

As demonstrated in studies of analogous compounds (e.g., rapamycin derivatives), substituent positioning significantly alters chemical shifts in NMR spectra. For instance, dichloro groups in the benzamide ring would deshield adjacent protons, causing downfield shifts in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) observed in related structures . Such shifts are critical for confirming substitution patterns during synthesis.

Crystallographic Analysis

Software suites like SHELX and WinGX are instrumental in resolving the crystal structures of such compounds. The dihydropyrimidinone scaffold’s planarity and hydrogen-bonding motifs (e.g., N–H···O interactions) are conserved across analogues, but halogen substituents (Cl in the target compound) introduce distinct packing arrangements and lattice energies .

Bioactivity and Functional Implications

The dichloro-substituted benzamide may enhance target affinity through halogen bonding, a feature absent in F269-0500. Additionally, the higher logP of the target compound could improve blood-brain barrier penetration, making it relevant for neurological targets .

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction efficiency be monitored?

The compound is synthesized via multi-component reactions (MCRs) or one-pot protocols to assemble the pyrazole, pyrimidinone, and benzamide moieties. Key steps include:

- Condensation of substituted hydrazines with β-ketoesters to form the pyrazole core .

- Cyclization with urea derivatives to generate the dihydropyrimidin-6-one ring .

- Final coupling with 2,4-dichlorobenzoyl chloride using coupling agents like EDC/HOBt. Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each step ensures intermediate purity. Reaction progress can also be tracked via Fourier-transform infrared spectroscopy (FT-IR) for carbonyl group formation .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. Aromatic protons in the benzamide moiety typically appear at δ 7.2–8.0 ppm, while pyrazole protons resonate near δ 6.5–7.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected m/z ~450–460) and detects isotopic patterns from chlorine atoms .

- X-ray crystallography : For definitive structural confirmation, SHELX software refines crystallographic data to resolve bond lengths and angles (e.g., C=O bond ~1.22 Å) .

Q. How is the crystal structure determined, and what software tools are used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection involves a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structural refinement uses:

- SHELXL : For small-molecule refinement, applying least-squares minimization to optimize atomic coordinates and displacement parameters .

- WinGX/ORTEP : To visualize anisotropic displacement ellipsoids and generate publication-ready figures .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during structural validation?

Contradictions may arise from impurities or dynamic processes (e.g., tautomerism). Mitigation strategies:

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm through-space correlations, especially in crowded aromatic regions .

- Differential Scanning Calorimetry (DSC) : Detect polymorphic forms that might affect spectral interpretation.

- Computational Chemistry : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA) .

Q. What experimental design considerations are critical for studying this compound’s environmental fate?

Long-term environmental impact studies should include:

- Physicochemical profiling : Measure logP (lipophilicity), water solubility, and photostability to predict bioavailability and persistence .

- Biotic/abiotic degradation assays : Use HPLC-MS to track degradation products in soil/water matrices under controlled pH and UV exposure .

- Ecotoxicity assays : Evaluate effects on model organisms (e.g., Daphnia magna) at cellular (mitochondrial inhibition) and population levels .

Q. How can solubility challenges in biological assays be addressed without structural modification?

- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain compound stability.

- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersion .

- Surface plasmon resonance (SPR) : Directly measure binding affinity to targets (e.g., kinases) in low-solubility conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.